
CGS 15435
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CGS 15435, also known as this compound, is a useful research compound. Its molecular formula is C20H21ClN2O2 and its molecular weight is 356.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
CGS 15435, a potent thromboxane A2 (TxA2) synthetase inhibitor, has garnered significant attention in pharmacological research due to its specific biological activities and potential therapeutic applications. This article delves into the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
This compound exerts its biological effects primarily through the inhibition of thromboxane synthetase, an enzyme critical in the biosynthesis of thromboxane A2. Thromboxane A2 is a potent vasoconstrictor and platelet aggregator, playing a significant role in cardiovascular physiology and pathology. The compound has an impressive selectivity profile, with an IC50 value of approximately 1 nM for thromboxane synthetase, making it over 100,000 times more selective for this target compared to cyclooxygenase (COX), where it shows only weak inhibition (IC50 = 1200 μM) .
Biological Effects
The inhibition of thromboxane A2 synthesis by this compound leads to several biological effects:
- Vasodilation : By reducing TxA2 levels, this compound promotes vasodilation, which can be beneficial in conditions characterized by excessive vasoconstriction.
- Antiplatelet Activity : The compound's ability to inhibit platelet aggregation can be advantageous in preventing thrombotic events.
- Potential Anti-inflammatory Effects : Given that thromboxane A2 is involved in inflammatory processes, this compound may exhibit anti-inflammatory properties as well.
Data Tables
The following table summarizes key biological activities and pharmacological properties of this compound:
Property | Value |
---|---|
Thromboxane synthetase IC50 | 1 nM |
COX Inhibition IC50 | 1200 μM |
Selectivity for Tx synthetase | >100,000-fold |
Primary Action | Inhibition of TxA2 synthesis |
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound in various models:
- Cardiovascular Studies : Research has shown that administration of this compound in animal models leads to significant reductions in blood pressure and improved endothelial function. This suggests potential applications in treating hypertension and related cardiovascular diseases .
- Platelet Aggregation Studies : In vitro experiments demonstrated that this compound effectively inhibits platelet aggregation induced by various agonists. This property is particularly relevant in the context of thrombotic disorders .
- Inflammation Models : Preliminary studies indicate that this compound may reduce markers of inflammation in models of acute inflammation, suggesting a broader therapeutic potential beyond cardiovascular applications .
科学的研究の応用
Clinical Applications
The primary applications of CGS 15435 in clinical settings include:
- Management of Hypertension : By inhibiting thromboxane B2 synthesis, this compound may help reduce blood pressure levels in hypertensive patients.
- Thrombosis Treatment : The compound's ability to decrease platelet aggregation positions it as a potential treatment option for conditions associated with excessive clot formation.
- Cardiovascular Research : this compound is utilized in experimental studies to understand the mechanisms underlying cardiovascular diseases and to evaluate new therapeutic strategies targeting thromboxane pathways.
Comparative Analysis with Other Compounds
To better understand the unique properties of this compound, a comparative analysis with other thromboxane-related compounds is presented below:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Dazoxiben | Thromboxane synthetase inhibitor | Shorter duration of action compared to this compound |
Ozagrel | Thromboxane receptor antagonist | Directly blocks thromboxane receptors |
Aspirin | Cyclooxygenase inhibitor | Irreversibly inhibits cyclooxygenases |
Indomethacin | Nonsteroidal anti-inflammatory drug | Broad anti-inflammatory effects beyond thromboxanes |
This compound stands out due to its specific and prolonged inhibition of thromboxane synthetase, making it particularly useful in targeted therapeutic strategies against thromboxane-mediated conditions.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various experimental models:
- Thrombolysis Improvement : A study demonstrated that dogs treated with this compound showed significantly improved outcomes during thrombolysis procedures compared to control groups . This suggests that the compound may enhance reperfusion success in acute coronary events.
- Platelet Aggregation Studies : Research has indicated that this compound effectively reduces platelet aggregation in vitro, supporting its potential application in preventing thrombosis.
- Long-term Effects : Investigations into the long-term effects of this compound administration have shown sustained inhibition of thromboxane B2 production, indicating its utility for chronic management of cardiovascular conditions.
特性
IUPAC Name |
6-(5-chloro-1-methyl-2-pyridin-3-ylindol-3-yl)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-23-18-10-9-15(21)12-17(18)16(7-3-2-4-8-19(24)25)20(23)14-6-5-11-22-13-14/h5-6,9-13H,2-4,7-8H2,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQANTGKEVLUKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=C1C3=CN=CC=C3)CCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。